2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with an indole core, a fluorobenzyl group, and a sulfonyl-acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The indole derivative is then alkylated with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The resulting compound undergoes sulfonylation with sulfonyl chloride to introduce the sulfonyl group.
Acetamide Formation: Finally, the compound is reacted with p-toluidine and acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core may interact with various enzymes and receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and specificity, while the sulfonyl-acetamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(3-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
- 2-((1-(3-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
- 2-((1-(3-bromobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide
Uniqueness
Compared to similar compounds, 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(p-tolyl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding interactions with target proteins, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-17-9-11-20(12-10-17)26-24(28)16-31(29,30)23-15-27(22-8-3-2-7-21(22)23)14-18-5-4-6-19(25)13-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBQZZZBRBHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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